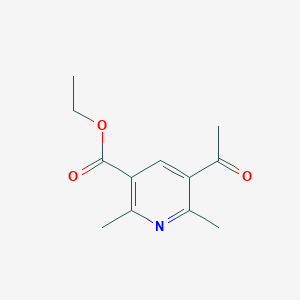

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate

Beschreibung

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative characterized by a carboxylate ester at position 3, acetyl and methyl substituents at positions 5 and 2/6, respectively. This compound is structurally related to 1,4-dihydropyridines (DHPs), a class of molecules with pharmacological relevance (e.g., calcium channel blockers). The aromatic pyridine core differentiates it from its dihydro counterparts, which exhibit reduced stability due to non-aromaticity . Commercial availability highlights its utility as a synthetic building block in organic and medicinal chemistry .

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-5-16-12(15)11-6-10(9(4)14)7(2)13-8(11)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJVXUDNDZUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring both an acetyl group and an ethyl ester, suggests diverse reactivity and possible therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate has the molecular formula and a molecular weight of 221.25 g/mol. The compound's structure includes:

- Pyridine Ring : Central to its biological activity.

- Acetyl Group : Potentially enhances reactivity and interaction with biological targets.

- Carboxylate Functionality : May contribute to solubility and binding interactions.

Synthesis

The synthesis of ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Between substituted pyridines and acetylating agents.

- Esterification : Reaction of carboxylic acids with alcohols under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate exhibit antimicrobial activity against various pathogens. For instance:

- Inhibition of Gram-positive Bacteria : Compounds in this class have shown significant inhibitory effects against Staphylococcus aureus, with some derivatives achieving over 50% inhibition at low concentrations .

Anticancer Activity

Preliminary research has suggested that ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate may possess anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A549, with IC50 values in the micromolar range .

The proposed mechanisms for the biological activity of ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, suggesting a potential for drug development .

Case Studies

- Study on Antimicrobial Activity : A recent study focused on the synthesis of various pyridine derivatives, including ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate. The results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another investigation into the anticancer properties revealed that certain analogs of this compound effectively inhibited growth in multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key characteristics and biological activities of ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate compared to related compounds:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations :

- Steric Hindrance : The 2,6-dimethyl substitution pattern minimizes steric clashes compared to 5,6-dimethyl derivatives, where adjacent methyl groups may hinder functionalization .

- Aromaticity vs. Reduced Forms: The aromatic pyridine form (target compound) exhibits greater stability than its 1,4-dihydro counterpart, which is prone to oxidation under mild conditions (e.g., with NaNO₂/HCl, yielding 63% pyridine product) .

Physicochemical Properties

- Stability : The aromatic pyridine form resists ring oxidation, unlike DHPs, which readily aromatize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.